molecular formula C6H10N2O B15159089 N-Prop-2-yn-1-yl-L-alaninamide CAS No. 674778-56-4

N-Prop-2-yn-1-yl-L-alaninamide

Cat. No.: B15159089
CAS No.: 674778-56-4
M. Wt: 126.16 g/mol
InChI Key: HQFIAQYGMQTVSB-YFKPBYRVSA-N
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Description

N-Prop-2-yn-1-yl-L-alaninamide (CAS: 674778-56-4) is a chiral alanine derivative characterized by a propargyl (prop-2-ynyl) group attached to the amide nitrogen of L-alanine. Its molecular formula is C₆H₁₀N₂O, with a molecular weight of 126.156 g/mol and an InChIKey of HQFIAQYGMQTVSB-YFKPBYRVSA-N . Key physicochemical properties include:

  • Hydrogen bond donors/acceptors: 2/2
  • XLogP (hydrophobicity parameter): -0.9
  • Topological polar surface area (TPSA): 55.1 Ų
  • Stereochemistry: One defined stereocenter (L-configuration retained) .

Properties

CAS No.

674778-56-4

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

(2S)-2-amino-N-prop-2-ynylpropanamide

InChI

InChI=1S/C6H10N2O/c1-3-4-8-6(9)5(2)7/h1,5H,4,7H2,2H3,(H,8,9)/t5-/m0/s1

InChI Key

HQFIAQYGMQTVSB-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC#C)N

Canonical SMILES

CC(C(=O)NCC#C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Prop-2-yn-1-yl-L-alaninamide can be achieved through several methods. One common approach involves the reaction of L-alaninamide with propargyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction typically proceeds at room temperature and yields the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-Prop-2-yn-1-yl-L-alaninamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N-Prop-2-yn-1-yl-L-alaninamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Prop-2-yn-1-yl-L-alaninamide involves its interaction with specific molecular targets and pathways. For instance, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Additionally, the propargyl group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules in complex biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 2-Iodo-N-(prop-2-yn-1-yl)acetamide
  • Structure : Propargylamine linked to iodoacetamide.
  • Molecular formula : C₅H₇IN₂O
  • Key differences : Replaces the alanine backbone with iodoacetamide, introducing halogen-based reactivity.
  • Synthesis : Low yield (5%) due to steric and electronic challenges in coupling iodoacetic acid with propargylamine .
2.1.2 N-Methyl-L-alanine
  • Structure: L-alanine with a methyl group on the α-amino nitrogen.
  • Molecular formula: C₄H₉NO₂
  • Key differences : Simpler structure lacking the propargyl group, reducing steric bulk and reactivity.
  • Properties : Higher hydrophilicity (predicted XLogP < -1.0) compared to N-Prop-2-yn-1-yl-L-alaninamide .
2.1.3 Allyl-prop-2-ynyl-amine hydrochloride
  • Structure : Propargyl and allyl groups on a primary amine, hydrochloride salt.
  • Molecular formula : C₆H₁₀ClN
  • Key differences : Lacks the amide group, enhancing water solubility (via hydrochloride salt) but reducing hydrogen-bonding capacity .

Functional Analogues

2.2.1 N-Allyl-N-(1-phenylethyl)prop-2-en-1-amine
  • Structure : Allyl and phenylethyl substituents on a tertiary amine.
  • Molecular formula : C₁₄H₁₉N
  • Classified as acutely toxic (Category 4 for inhalation, skin, and oral exposure) .
2.2.2 H-Ala-Ala-Pro-Ala-OH
  • Structure : Tetrapeptide containing alanine and proline residues.
  • Key differences : Peptide backbone with multiple hydrogen-bonding sites (TPSA >150 Ų), contrasting with the single modified alaninamide .

Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) XLogP H-Bond Donors/Acceptors TPSA (Ų) Notable Features
This compound C₆H₁₀N₂O 126.156 -0.9 2/2 55.1 Propargyl group, chiral center
2-Iodo-N-(prop-2-yn-1-yl)acetamide C₅H₇IN₂O ~238.03 ~1.5 1/2 40.5 Iodoacetamide reactivity
N-Methyl-L-alanine C₄H₉NO₂ 119.12 ~-1.2 2/3 63.3 Simplified alanine derivative
Allyl-prop-2-ynyl-amine hydrochloride C₆H₁₀ClN 131.60 ~0.8 1/1 12.0 High solubility (salt form)

Research Findings

Synthetic Challenges : Propargyl-containing compounds like this compound require careful handling due to the reactivity of the alkyne group. Coupling reactions (e.g., EDCI-mediated amidation) may suffer from low yields (e.g., 5% for 2-iodo analogue) .

Hydrophobicity Trends : The propargyl group in this compound moderately increases hydrophobicity (XLogP -0.9) compared to N-Methyl-L-alanine but remains less lipophilic than aryl-substituted amines (e.g., XLogP >3.0 for N-Allyl-N-(1-phenylethyl)prop-2-en-1-amine) .

Solubility Considerations : Hydrochloride salts (e.g., Allyl-prop-2-ynyl-amine hydrochloride) enhance aqueous solubility, whereas free bases like this compound may require polar solvents .

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